3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate ring closure.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with an aromatic precursor.
Sulfonylation: The sulfonyl group is typically introduced using a sulfonyl chloride reagent in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Final Assembly: The final step involves coupling the intermediate compounds under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathway Interference: The compound might interfere with metabolic or signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one: Lacks the sulfonyl and methoxyphenyl groups, potentially altering its biological activity.
8-((4-Methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one: Lacks the fluorophenyl group, which may affect its reactivity and interactions.
Uniqueness
The presence of both the fluorophenyl and methoxyphenylsulfonyl groups in 3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages over similar compounds in specific applications.
This detailed overview provides a comprehensive understanding of 3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[45]dec-3-en-2-one, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
3-(3-fluorophenyl)-8-(4-methoxyphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-28-16-5-7-17(8-6-16)29(26,27)24-11-9-20(10-12-24)22-18(19(25)23-20)14-3-2-4-15(21)13-14/h2-8,13H,9-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUUUYZUORPAJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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